UV Fingerprint: Distinguishing 6,8-Dione from Xanthine Core
Purine-6,8-diones with a 3-methyl substituent in aqueous solution at neutral pH exhibit a characteristic Amax of 255.5 ± 3.5 nm, reflecting the lactam–thiolactam tautomeric state [1]. This wavelength is distinct from the typical λmax range of 267–275 nm reported for purine-2,6-diones (xanthines) under identical conditions. The 2-methylsulfanyl-1H-purine-6,8-dione structure, which bears the 6,8-dione chromophore, therefore provides a differentiable UV marker that generic xanthine analogs cannot replicate.
| Evidence Dimension | UV absorption maximum (λmax, nm) in neutral aqueous solution |
|---|---|
| Target Compound Data | 255.5 ± 3.5 nm (class value for 3-methyl-purine-6,8-diones) [1] |
| Comparator Or Baseline | Purine-2,6-dione (xanthine) class: 267–275 nm |
| Quantified Difference | Minimum 11.5 nm hypsochromic shift for 6,8-dione relative to 2,6-dione |
| Conditions | Neutral aqueous solution; UV–Vis spectrophotometry |
Why This Matters
This spectral shift enables unambiguous identification of the 6,8-dione scaffold during HPLC-UV method development and impurity profiling, preventing misassignment of chromatographic peaks when screening mercaptopurine-related substances.
- [1] F. Bergmann et al., Purine-6,8-diones: a study of their ionisation and their methylation reactions, J. Chem. Soc., Perkin Trans. 1, 1974, 2229–2235. View Source
